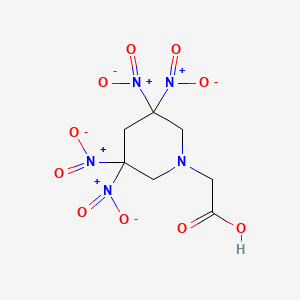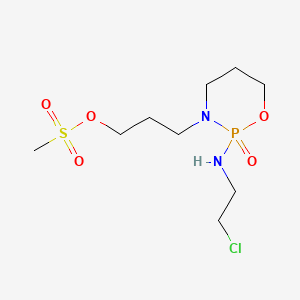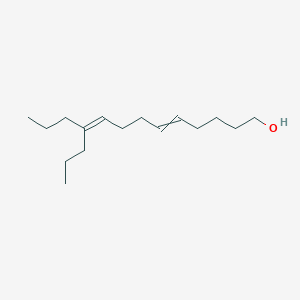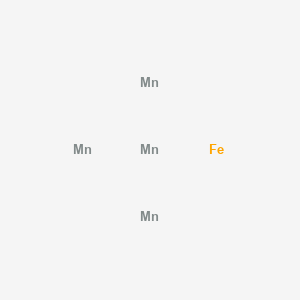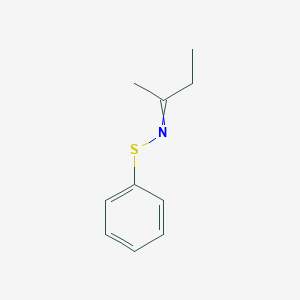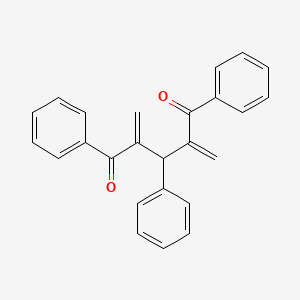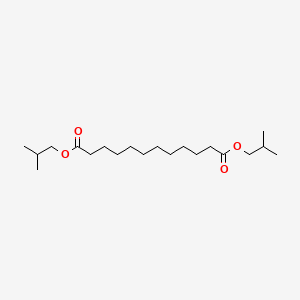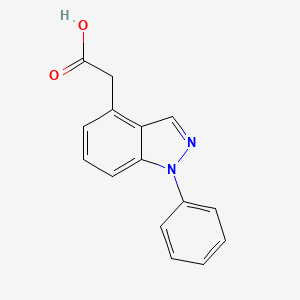
2,6-Dicyclohexylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dicyclohexylnaphthalene is an organic compound with the molecular formula C22H28. It is a derivative of naphthalene, where two cyclohexyl groups are attached at the 2 and 6 positions of the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyclohexylnaphthalene typically involves the alkylation of naphthalene with cyclohexyl groups. One common method is the regioselective di-tert-amylation of naphthalene over reusable H-mordenite zeolite. This process involves the use of tert-amyl alcohol in cyclohexane over H-mordenite zeolite, optimized to yield 2,6-dialkylnaphthalenes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of zeolites for alkylation reactions is a promising approach due to their ability to control regioselectivity and yield high-purity products .
化学反応の分析
Types of Reactions: 2,6-Dicyclohexylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,6-dicyclohexylnaphthoquinone, while substitution reactions can produce various substituted naphthalenes .
科学的研究の応用
2,6-Dicyclohexylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
作用機序
The mechanism of action of 2,6-Dicyclohexylnaphthalene involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interactions .
類似化合物との比較
2,6-Dimethylnaphthalene: A precursor for naphthalene-2,6-dicarboxylic acid, used in the production of poly(ethylene naphthalate).
2,6-Dihydroxynaphthalene: Used in the preparation of various dyes, pigments, and other organic compounds.
2,6-Dicarboxynaphthalene: Known for its applications in the synthesis of specialty chemicals and materials .
Uniqueness: Its cyclohexyl groups provide steric hindrance and influence its chemical behavior, making it a valuable compound for various research and industrial purposes .
特性
CAS番号 |
42044-10-0 |
|---|---|
分子式 |
C22H28 |
分子量 |
292.5 g/mol |
IUPAC名 |
2,6-dicyclohexylnaphthalene |
InChI |
InChI=1S/C22H28/c1-3-7-17(8-4-1)19-11-13-22-16-20(12-14-21(22)15-19)18-9-5-2-6-10-18/h11-18H,1-10H2 |
InChIキー |
CTTQCTOMFNCUJQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C=C(C=C3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


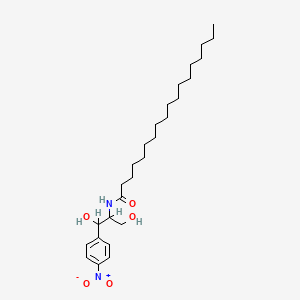
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
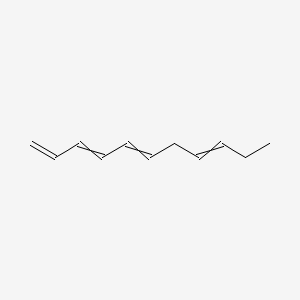
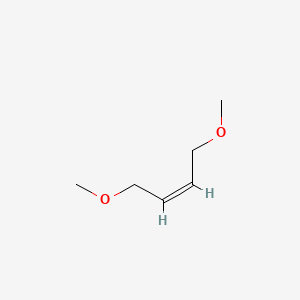
![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
